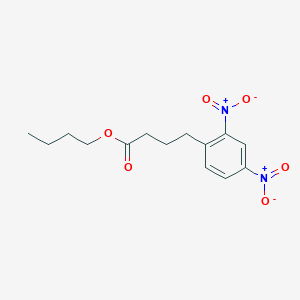

Butyl 4-(2,4-dinitrophenyl)butanoate

Description

Butyl 4-(2,4-dinitrophenyl)butanoate is a molecule that combines the structural features of an ester and a nitroaromatic compound. ontosight.ai Its formal name is 4-(2,4-dinitrophenyl)butanoic acid butyl ester, and it is also referenced by various database identifiers such as CHEMBL1363898. ontosight.ai While not as extensively studied as some other organic compounds, its unique structure provides a platform for investigating the interplay of different functional groups and their influence on chemical reactivity and potential applications.

From a structural standpoint, this compound is classified as an ester. ontosight.ai Esters are a significant class of organic compounds characterized by a carbonyl group adjacent to an ether linkage. They are commonly synthesized through the esterification of a carboxylic acid and an alcohol. In this case, the compound is the butyl ester of 4-(2,4-dinitrophenyl)butanoic acid.

The second key structural feature is the presence of a 2,4-dinitrophenyl moiety attached to the butanoate chain. ontosight.ai Nitroaromatic compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical behavior of the molecule. wikipedia.org This electron-withdrawing nature, a result of both inductive and resonance effects, decreases the electron density of the aromatic ring, making it susceptible to nucleophilic attack. nih.gov

The combination of the ester functional group and the dinitrophenyl moiety within the same molecule creates a compound with distinct chemical properties. The reactivity of the ester group can be influenced by the electronic effects of the nitroaromatic ring, and conversely, the dinitrophenyl group imparts characteristics typical of nitroaromatic compounds.

The dinitrophenyl (DNP) group has a long and significant history in chemical and biological research. Historically, compounds containing the DNP moiety, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), have been crucial reagents in qualitative organic analysis for the identification of aldehydes and ketones. rroij.com The reaction of DNPH with carbonyl compounds to form colored precipitates, known as dinitrophenylhydrazones, is a classic chemical test. rroij.com

In more contemporary research, the DNP group continues to be a valuable tool. Its strong electron-withdrawing properties are exploited in the study of reaction mechanisms, particularly in nucleophilic aromatic substitution reactions. scirp.org The DNP group can act as a good leaving group in such reactions, facilitating the study of reaction kinetics and intermediates.

Furthermore, dinitrophenyl compounds have found applications in biological studies. They have been used as haptens to study immune responses and in the development of immunoassays. The DNP group can be attached to larger molecules to make them antigenic, allowing for the production of specific antibodies.

Specific research focused solely on this compound is limited in the publicly available scientific literature. Its presence is noted in several chemical databases, indicating its synthesis and availability for research purposes. ontosight.ai However, detailed studies on its synthesis, reactivity, and applications are not extensively documented.

The research trajectory for this compound can be inferred from the broader context of studies on related nitroaromatic esters. Research in this area often focuses on:

Synthesis and Characterization: The development of efficient methods for the synthesis of nitroaromatic esters and their full characterization using modern spectroscopic techniques.

Reaction Mechanisms: Investigating the kinetics and mechanisms of reactions involving the dinitrophenyl moiety, such as nucleophilic aromatic substitution.

Biological Activity: Screening of nitroaromatic compounds for potential biological activities, drawing from the known bioactivity of other nitro-containing molecules.

While direct and extensive research on this compound is not prominent, its structural components suggest its potential utility as an intermediate in organic synthesis or as a substrate in mechanistic studies.

Data Tables

Due to the limited specific research data available for this compound, the following tables provide general properties and identifiers based on its structural components and information from chemical databases.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Identifier |

| Chemical Name | This compound |

| Synonym | 4-(2,4-dinitrophenyl)butyric acid butyl ester |

| ChEMBL ID | CHEMBL1363898 |

| PubChem CID | 3701633 |

Table 2: General Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C14H18N2O6 |

| Molecular Weight | 310.31 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 8 |

Structure

3D Structure

Properties

IUPAC Name |

butyl 4-(2,4-dinitrophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-2-3-9-22-14(17)6-4-5-11-7-8-12(15(18)19)10-13(11)16(20)21/h7-8,10H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSVONOUJQLKRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Pathways for Butyl 4 2,4 Dinitrophenyl Butanoate

Conventional Chemical Synthesis Approaches

Traditional organic synthesis provides robust and well-established methods for the preparation of Butyl 4-(2,4-dinitrophenyl)butanoate. These methods typically involve the initial synthesis of the carboxylic acid backbone followed by an esterification reaction.

The final step in the synthesis is the formation of the butyl ester from 4-(2,4-dinitrophenyl)butanoic acid. The most common method for this transformation is the Fischer-Speier esterification.

This acid-catalyzed reaction involves heating the carboxylic acid with an excess of butanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side. masterorganicchemistry.com Common optimization strategies include:

Use of Excess Alcohol : Employing butanol as the solvent or in large excess increases the concentration of one of the reactants, driving the reaction forward according to Le Chatelier's principle. masterorganicchemistry.com

Removal of Water : The water produced as a byproduct can be removed from the reaction mixture as it forms. This is often accomplished using a Dean-Stark apparatus, where an azeotrope of water and a solvent (like toluene) is distilled off, effectively preventing the reverse hydrolysis reaction. masterorganicchemistry.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester. masterorganicchemistry.com

| Method | Catalyst/Reagent | Key Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | H₂SO₄, HCl, TsOH | Excess alcohol, heat, water removal (e.g., Dean-Stark) | Low-cost reagents, suitable for large scale | Equilibrium-limited, requires harsh acidic conditions, high temperatures |

| Acid Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Anhydrous conditions, followed by addition of butanol | High yield, not an equilibrium reaction | Requires an extra step to form the acid chloride, harsh reagents |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (B1669883) (DCC), EDC | Room temperature, presence of a catalyst like DMAP | Mild reaction conditions, high yield | Formation of urea (B33335) byproducts that can be difficult to remove, expensive reagents |

The core structure, 4-(2,4-dinitrophenyl)butanoic acid, must first be synthesized before it can be esterified. This involves forming a carbon-carbon bond to attach the butanoic acid side chain to the dinitrophenyl ring.

A key strategy for building the carbon backbone starts with 2,4-dinitrotoluene (B133949). This approach utilizes the reactivity of the methyl group, which is activated by the electron-withdrawing nitro groups on the aromatic ring.

One documented method involves the reaction of 2,4-dinitrotoluene with an α,β-unsaturated nitrile, such as acrylonitrile (B1666552), in a Michael-type addition. google.com This reaction creates a new carbon-carbon bond, extending the side chain by three carbons. The process can be summarized as follows:

Reaction : 2,4-dinitrotoluene is reacted with acrylonitrile in the presence of a strong base catalyst (e.g., sodium hydroxide) and a suitable solvent like dimethylformamide. google.com

Intermediate Formation : This reaction yields 4-(2,4-dinitrophenyl)butyronitrile. google.com

Hydrolysis : The resulting nitrile intermediate is then subjected to hydrolysis, typically under strong acidic conditions (e.g., refluxing with aqueous sulfuric acid), which converts the nitrile group (-CN) into a carboxylic acid group (-COOH). google.com This final step produces the desired 4-(2,4-dinitrophenyl)butanoic acid backbone.

This methodology provides a direct route from a readily available starting material to the required carboxylic acid precursor.

Beyond the direct acid-catalyzed Fischer esterification, other derivatization methods can be employed to convert 4-(2,4-dinitrophenyl)butanoic acid into its butyl ester, often under milder conditions.

One common alternative is a two-step process involving the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. colostate.edu This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive 4-(2,4-dinitrophenyl)butanoyl chloride is then reacted with butanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to form the ester. This method is generally not reversible and often results in higher yields than Fischer esterification.

Another approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.comnih.gov These reagents activate the carboxylic acid, allowing it to be readily attacked by butanol. A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often added to facilitate the reaction. nih.gov This technique is particularly useful for reactions that require mild conditions to avoid decomposition of sensitive functional groups.

Strategies for Constructing the 4-(2,4-Dinitrophenyl)butanoate Backbone

Advanced Synthetic Techniques and Stereochemical Control

Modern synthetic chemistry increasingly incorporates biocatalysis to achieve high selectivity and operate under environmentally benign conditions. Chemo-enzymatic pathways combine traditional chemical synthesis with enzymatic steps to leverage the advantages of both.

Enzymatic synthesis, particularly using lipases, offers a green and highly selective alternative for ester production. mdpi.com Lipases (triacylglycerol hydrolases) are enzymes that naturally catalyze the hydrolysis of fats. However, in non-aqueous environments, their activity can be reversed to catalyze the formation of ester bonds. mdpi.comnih.gov

The principles of lipase-catalyzed esterification for producing a compound like this compound would involve the direct reaction of 4-(2,4-dinitrophenyl)butanoic acid and butanol.

Key Principles and Applications:

Biocatalyst : Lipases from various microbial sources, such as Candida antarctica (Lipase B, often abbreviated as CALB), Rhizopus oryzae, and Pseudomonas cepacia, are commonly used. mdpi.comnih.gov These enzymes are often immobilized on a solid support, which enhances their stability, allows for easy separation from the reaction mixture, and enables their reuse over multiple cycles. nih.govnih.gov

Reaction Medium : The reaction is typically carried out in an organic solvent (e.g., hexane, heptane) or in a solvent-free system where one of the substrates (usually the alcohol) is used in excess. nih.gov The low water content of the medium shifts the thermodynamic equilibrium from hydrolysis to ester synthesis. nih.gov

Optimization : Reaction parameters such as temperature, substrate molar ratio, enzyme concentration, and water activity are carefully controlled to maximize the conversion yield. For instance, the synthesis of butyl acetate (B1210297) using an immobilized lipase (B570770) from Rhizopus oryzae was optimized for a 1:1 molar ratio at 37°C, achieving significantly higher yields in heptane (B126788) compared to a solvent-free system. nih.gov

Selectivity : A major advantage of enzymes is their high chemo-, regio-, and stereoselectivity. While not relevant for this specific achiral molecule, this property is crucial in the synthesis of complex chiral pharmaceuticals and fine chemicals.

A hypothetical chemo-enzymatic pathway for this compound would involve the chemical synthesis of the 4-(2,4-dinitrophenyl)butanoic acid backbone as described in section 2.1.2, followed by a final enzymatic esterification step with butanol using an immobilized lipase like CALB. This approach combines the robustness of conventional chemistry for backbone construction with the mildness and selectivity of biocatalysis for the final ester formation.

| Parameter | Lipase-Catalyzed Synthesis of Butyl Acetate nih.gov | Lipase-Catalyzed Synthesis of Butyl Butyrate nih.gov |

| Enzyme Source | Rhizopus oryzae (immobilized) | Immobilized lipase |

| Substrates | Acetic acid, Butanol | Ethyl butanoate, Butanol (Alcoholysis) |

| System | Solvent-free and organic solvents (heptane, hexane) | Integrated liquid-vapor system |

| Optimized Conditions | 1:1 molar ratio, 37°C, 45% initial water (solvent-free) | Reduced pressure |

| Maximum Conversion Yield | 60% (solvent-free), 80% (heptane) | High yield due to simultaneous product removal |

Asymmetric Synthesis Approaches for Chiral Butanoic Acid Derivatives

The synthesis of single-enantiomer chiral drugs is a cornerstone of modern pharmaceutical development, as different enantiomers of a molecule can have vastly different biological activities. Asymmetric synthesis provides the tools to create chiral molecules from achiral starting materials, ensuring the desired stereoisomer is produced. For chiral butanoic acid derivatives, which are precursors to compounds like this compound, several asymmetric strategies can be employed, including the use of chiral auxiliaries and chemo-enzymatic methods.

One prominent substrate-controlled method involves the use of a chiral auxiliary. This approach temporarily incorporates a chiral molecule into the reactant, which directs subsequent reactions to occur from a specific direction, thereby creating a new stereocenter with a predictable configuration. For instance, a butanoic acid precursor could be attached to a pseudoephedrine or Evans oxazolidinone auxiliary. The resulting amide enolate can then be alkylated; the steric bulk of the auxiliary blocks one face of the enolate, forcing the alkylating agent to approach from the opposite, less hindered face. nih.gov This diastereoselective alkylation step establishes the desired stereocenter. Subsequent removal of the auxiliary yields the enantiomerically enriched butanoic acid derivative, which can then be esterified.

Chemo-enzymatic methods offer a powerful alternative, leveraging the high stereoselectivity of enzymes. A common strategy is the kinetic resolution of a racemic mixture. nih.gov In this process, an enzyme, typically a lipase, selectively catalyzes a reaction on one enantiomer faster than the other. For example, a racemic mixture of a hydroxy-ester precursor could be subjected to lipase-catalyzed transesterification. nih.gov The lipase will preferentially acylate one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (the S-enantiomer) largely unreacted. gsartor.org The resulting mixture of the acylated product and the unreacted starting material can then be separated, providing access to both enantiomers in high purity. A more advanced approach, dynamic kinetic resolution (DKR), combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single desired enantiomer. nih.govresearchgate.net

Synthesis of Related Dinitrophenyl Esters and Analogues for Comparative Mechanistic Studies

To understand the reactivity and mechanism of action of a compound, chemists often synthesize a series of related analogues. For this compound, related dinitrophenyl esters are valuable tools. The 2,4-dinitrophenyl group is an excellent leaving group, making these esters highly reactive and useful as substrates in mechanistic studies of acyl transfer reactions. mdpi.com The synthesis of these analogues typically involves the activation of a carboxylic acid followed by its reaction with 2,4-dinitrophenol (B41442).

A widely used method for forming these esters is through carbodiimide-mediated coupling. In this procedure, a carboxylic acid is treated with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This forms a highly reactive O-acylisourea intermediate, which is then readily displaced by the hydroxyl group of 2,4-dinitrophenol to form the desired ester. This method is known for its mild reaction conditions and high yields. researchgate.net

An alternative, more traditional approach is the acid chloride method. The carboxylic acid is first converted to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with 2,4-dinitrophenol, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine to neutralize the HCl byproduct, yielding the dinitrophenyl ester. researchgate.net

These synthetic analogues are crucial for probing enzymatic reactions and chemical mechanisms. For example, a series of dinitrophenyl esters with varied substituents on the carboxylic acid portion can be used to study how electronic and steric factors influence the rate of hydrolysis by an esterase. mdpi.com The release of the yellow 2,4-dinitrophenolate (B1223059) anion upon hydrolysis can be easily monitored spectrophotometrically, making these compounds excellent chromogenic substrates for enzyme assays. researchgate.netnih.gov

Reaction Mechanisms and Chemical Reactivity Studies of Butyl 4 2,4 Dinitrophenyl Butanoate

Reactivity of the 2,4-Dinitrophenyl Moiety

The nitro group (–NO₂) is a powerful electron-withdrawing group, acting through both the inductive effect and the resonance effect. libretexts.orgnih.gov

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. libretexts.org

Resonance Effect: The nitro group can withdraw π-electrons from the aromatic ring, creating resonance structures where a positive charge is delocalized onto the ring, particularly at the ortho and para positions relative to the nitro group. libretexts.orgvedantu.comquora.com

In Butyl 4-(2,4-dinitrophenyl)butanoate, the presence of two nitro groups on the phenyl ring strongly deactivates it towards electrophilic aromatic substitution. vedantu.com The electron density of the ring is significantly reduced, making it a poor nucleophile. nih.gov The positions ortho and para to the nitro groups are left particularly electron-deficient (or with a partial positive charge), meaning any potential electrophilic attack is directed towards the meta positions, which are comparatively less deactivated. vedantu.comquora.com Conversely, this severe reduction in electron density makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present on the ring itself.

Potential for Nucleophilic Aromatic Substitution (SNAr) in Dinitrophenyl Systems

The chemical structure of this compound incorporates a 2,4-dinitrophenyl group, which is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgbyjus.com This reactivity is primarily due to the presence of two strongly electron-withdrawing nitro (NO₂) groups attached to the aromatic ring. masterorganicchemistry.com These groups activate the ring towards attack by nucleophiles. wikipedia.orgscribd.com The SNAr mechanism is distinct from Sɴ1 and Sɴ2 reactions and typically proceeds through a two-step addition-elimination pathway. wikipedia.orgmasterorganicchemistry.comscienceinfo.com

In the initial, rate-determining step, a nucleophile attacks the carbon atom of the aromatic ring that is bonded to a leaving group. scienceinfo.comscribd.com This attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comscribd.com The negative charge of this complex is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing nitro groups at the ortho and para positions. wikipedia.orgbyjus.commasterorganicchemistry.com The stability of the Meisenheimer complex is a crucial factor in the feasibility of the SNAr reaction. scribd.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.comscienceinfo.com

The presence of electron-withdrawing groups is essential for the SNAr mechanism to be favorable. byjus.com For instance, the rate of nucleophilic aromatic substitution for 2,4-dinitrophenyl chloride is significantly faster than that for p-nitrophenyl chloride, highlighting the enhanced activation provided by a second nitro group. masterorganicchemistry.com

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Number and Position of Electron-Withdrawing Groups | Increases Rate | Nitro groups at ortho and para positions stabilize the negatively charged Meisenheimer intermediate through resonance, lowering the activation energy. wikipedia.orgbyjus.commasterorganicchemistry.com |

| Nature of the Leaving Group | Rate generally increases with the electronegativity of the leaving group (F > Cl > Br > I). | The rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-leaving group bond. More electronegative groups enhance the electrophilicity of the carbon being attacked. masterorganicchemistry.com |

| Nucleophile Strength | Increases Rate | A stronger nucleophile will more readily attack the electron-deficient aromatic ring. |

| Solvent | Polar aprotic solvents are often effective. | These solvents can solvate the cation of the nucleophile without strongly solvating the anion, thus increasing its nucleophilicity. |

Degradation Pathways and Chemical Stability under Controlled Conditions

The chemical stability of this compound is influenced by the presence of both an ester functional group and a dinitrophenyl ring system. Under controlled conditions, the compound can undergo degradation through several potential pathways.

One of the primary degradation pathways is the hydrolysis of the ester linkage. This reaction can be catalyzed by either acid or base and would result in the formation of butanol and 4-(2,4-dinitrophenyl)butanoic acid. Ester hydrolysis is a common degradation pathway for many organic esters.

Additionally, the dinitrophenyl group itself can be subject to degradation under specific conditions. For instance, studies on other nitroaromatic compounds, such as 2-diazo-4,6-dinitrophenol (DDNP), have shown that they can be degraded under thermal, oxidative, and photolytic stress. rsc.org While DDNP was found to be stable under acidic and basic conditions, these other conditions led to the formation of degradation products. rsc.org It is plausible that this compound could exhibit similar sensitivities.

The stability of related dinitrophenyl ethers has also been investigated. For example, a polyvinyl alcohol polymer with 2,4-dinitrophenyl ether side chains was found to be stable up to approximately 277°C, at which point it released 2,4-dinitrophenol (B41442). scirp.org This suggests that thermal stress could lead to the cleavage of the bond connecting the butanoate chain to the dinitrophenyl ring.

| Condition | Potential Degradation Pathway | Potential Products |

|---|---|---|

| Acidic/Basic Hydrolysis | Cleavage of the ester bond. | Butanol, 4-(2,4-dinitrophenyl)butanoic acid |

| Thermal Stress | Cleavage of the bond between the butanoate chain and the phenyl ring. | 2,4-dinitrophenol and other fragments |

| Oxidative Conditions | Oxidation of the alkyl chain and/or modification of the nitro groups. | Various oxidized derivatives |

| Photolytic Decomposition | Decomposition initiated by UV or visible light. | Various photoproducts |

Advanced Spectroscopic and Analytical Characterization Techniques for Butyl 4 2,4 Dinitrophenyl Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete structural map of Butyl 4-(2,4-dinitrophenyl)butanoate can be assembled.

High-Resolution ¹H NMR Spectroscopy for Proton Environments

High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the aromatic ring, the butanoate chain, and the butyl ester group. The electron-withdrawing nature of the two nitro groups strongly deshields the aromatic protons, shifting their signals significantly downfield.

The predicted chemical shifts (δ), multiplicities, and integrations for the proton environments are detailed in the table below. These predictions are based on established principles and data from analogous structures.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-3' | ~8.85 | d | 1H |

| H-5' | ~8.50 | dd | 1H |

| H-6' | ~7.90 | d | 1H |

| -O-CH ₂- (butyl) | ~4.15 | t | 2H |

| -CH ₂- (butanoate, α to ring) | ~3.10 | t | 2H |

| -CH ₂- (butanoate, α to C=O) | ~2.55 | t | 2H |

| -CH ₂- (butanoate, β to C=O) | ~2.15 | p | 2H |

| -CH₂-CH ₂- (butyl) | ~1.65 | p | 2H |

| -CH ₂-CH₃ (butyl) | ~1.40 | sextet | 2H |

| -CH₃ (butyl) | ~0.95 | t | 3H |

| d = doublet, dd = doublet of doublets, t = triplet, p = pentet/multiplet, sextet = sextet |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum for this compound will display signals for each unique carbon atom, from the aliphatic carbons of the butyl and butanoate chains to the aromatic and carbonyl carbons. The presence of electronegative oxygen and nitro groups significantly influences the chemical shifts. For instance, the carbonyl carbon of the ester group is expected at a characteristic downfield position, as are the aromatic carbons directly attached to the nitro groups.

Predicted ¹³C NMR chemical shifts are presented below, offering insight into the electronic environment of each carbon atom.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~172 |

| C-2' (Ar-NO₂) | ~149 |

| C-4' (Ar-NO₂) | ~147 |

| C-1' (Ar-C) | ~145 |

| C-5' (Ar-H) | ~128 |

| C-6' (Ar-H) | ~122 |

| C-3' (Ar-H) | ~120 |

| -O-C H₂- (butyl) | ~65 |

| -C H₂- (butanoate, α to ring) | ~35 |

| -C H₂- (butanoate, α to C=O) | ~33 |

| -O-CH₂-C H₂- (butyl) | ~30 |

| -C H₂- (butanoate, β to C=O) | ~26 |

| -C H₂-CH₃ (butyl) | ~19 |

| -CH₃ (butyl) | ~14 |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To confirm the structural assignment, multidimensional NMR experiments are employed to establish connectivity between atoms. [2, 7]

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between adjacent methylene groups in the butanoate chain and the butyl group, confirming their sequential arrangement. It would also show coupling between the aromatic protons H-5' and H-6', and H-5' and H-3'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). HSQC is invaluable for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For example, the proton signal at ~4.15 ppm would correlate with the carbon signal at ~65 ppm, confirming the identity of the -O-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). [2, 7] This technique is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include the signal from the -O-CH₂- protons of the butyl group to the ester carbonyl carbon (~172 ppm), and the protons on the butanoate chain (α to the ring) to the aromatic C-1' carbon, thus confirming the link between the ester, the aliphatic chain, and the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The most prominent absorptions would be from the ester and nitro groups. A strong, sharp peak for the carbonyl (C=O) stretch of the ester is anticipated. The nitro groups (NO₂) will exhibit two distinct and strong stretching vibrations.

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to strong |

| Ester C=O Stretch | 1750 - 1735 | Strong, sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium, multiple bands |

| NO₂ Asymmetric Stretch | 1550 - 1500 | Strong |

| NO₂ Symmetric Stretch | 1370 - 1330 | Strong |

| Ester C-O Stretch | 1300 - 1000 | Medium to strong |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound, the molecular formula is C₁₄H₁₈N₂O₆.

The exact mass can be calculated using the masses of the most abundant isotopes:

Calculated Exact Mass: 310.1165 Da

This precise mass measurement allows for the confident confirmation of the compound's molecular formula. The analysis of fragmentation patterns in the mass spectrum would further corroborate the proposed structure. Expected fragmentation could include the loss of the butoxy group (-OC₄H₉), cleavage of the butanoate side chain, and characteristic fragments from the dinitrophenyl moiety.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing the fragmentation patterns of a selected precursor ion. For this compound, the fragmentation is expected to be influenced by both the dinitrophenyl group and the butyl ester moiety.

The fragmentation of nitroaromatic compounds, which are known for their electron-withdrawing nature, often involves characteristic losses of radicals such as NO, NO₂, and OH. nih.gov In the context of this compound, the dinitrophenyl portion of the molecule is a primary site for initial fragmentation.

Simultaneously, the butyl ester chain can undergo typical ester fragmentation mechanisms. These include α-cleavage and β-cleavage relative to the carbonyl group, as well as McLafferty rearrangements. ccsenet.orgresearchgate.net For instance, the analysis of butyl butyrate, a related ester, shows characteristic fragment ions resulting from these pathways. ccsenet.orgresearchgate.net A McLafferty rearrangement in butyrophenone, a model compound, leads to the loss of ethylene. nih.gov

Combining these principles, the proposed fragmentation pathway for this compound would likely involve:

Initial fragmentation at the nitro groups: Loss of NO and NO₂ from the aromatic ring.

Cleavage of the ester group:

α-cleavage leading to the loss of the butoxy group (-OC₄H₉).

McLafferty rearrangement involving the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of a neutral butene molecule.

Cleavage within the butanoate chain: Fragmentation of the alkyl chain connected to the aromatic ring.

The resulting product ion spectrum would feature a complex series of peaks, with the relative abundance of each fragment providing clues to the most stable ion structures and the most favorable fragmentation channels. The high mass accuracy of modern mass spectrometers allows for the determination of the elemental composition of these fragments, further aiding in the structural elucidation. wvu.edu

X-ray Diffraction Analysis for Solid-State Molecular Conformation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not widely published, its solid-state conformation can be inferred from the analysis of structurally similar compounds, such as 2,4-dinitrophenyl 4-methylbenzenesulfonate. researchgate.net

Based on analogous structures, the following features are anticipated:

Planarity of the Aromatic Ring: The 2,4-dinitrophenyl group is expected to be largely planar.

Orientation of Nitro Groups: The two nitro groups will likely be slightly twisted out of the plane of the benzene ring to minimize steric hindrance.

Conformation of the Butanoate Chain: The butyl butanoate side chain will adopt a staggered conformation to minimize torsional strain. The specific torsion angles will be influenced by the crystal packing forces.

Intermolecular Interactions: The crystal packing is expected to be stabilized by a network of weak intermolecular interactions. These can include C—H⋯O interactions involving the oxygen atoms of the nitro and ester groups, as well as offset π–π stacking between the electron-deficient dinitrophenyl rings. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the 2,4-dinitrophenyl moiety, which acts as the primary chromophore. The butyl butanoate group is an auxochrome and is not expected to significantly alter the primary absorption bands of the dinitrophenyl system.

The spectrum is expected to be very similar to that of 2,4-dinitrophenol (B41442) (DNP). Studies on DNP have identified absorption maxima in the UV-Vis region. For example, one study reports absorption peaks for 2,4-dinitrophenol at approximately 260 nm and 290 nm, while another reports a maximum absorbance (λmax) at 316 nm, with the variation likely attributable to solvent effects. nsf.govresearchgate.net

The observed absorption bands correspond to specific electronic transitions:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. These typically result in strong absorption bands.

n → π* Transitions: These are lower-energy transitions involving the promotion of a non-bonding electron (from the oxygen atoms of the nitro and carbonyl groups) to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions.

Computational Chemistry and Theoretical Investigations of Butyl 4 2,4 Dinitrophenyl Butanoate

Quantum Chemical Studies on Molecular Structure and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of Butyl 4-(2,4-dinitrophenyl)butanoate, stemming from its electronic structure. These ab initio (from first principles) and Density Functional Theory (DFT) methods are pivotal in computational chemistry. wikipedia.org

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can be used to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. nih.govresearchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: The following data is hypothetical and serves as a typical representation of results from DFT calculations for a molecule of this nature.)

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 3.5 D |

| Mulliken Charge on C (carbonyl) | +0.65 |

| Mulliken Charge on O (carbonyl) | -0.58 |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. wikipedia.orgaps.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory, can provide a more rigorous treatment of electron correlation than standard DFT approaches, leading to higher accuracy in the calculated electronic structure and energies. wikipedia.org

For this compound, applying these high-level ab initio methods would allow for a very precise determination of its electronic energy and wave function. This level of accuracy is particularly important for benchmarking results from more computationally efficient methods like DFT and for studying systems where electron correlation effects are dominant. While computationally expensive, these methods are the gold standard for obtaining near-exact solutions to the Schrödinger equation for a given basis set. aps.orgresearchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. researchgate.net For reactions involving this compound, such as its hydrolysis, computational methods can be used to locate the geometry of the transition state. This is typically achieved by searching for a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. researchgate.net

Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate. researchgate.net A lower activation energy implies a faster reaction. For instance, in the hydrolysis of a similar compound, p-nitrophenyl butyrate, computational studies have been used to investigate the tetrahedral intermediates and their corresponding transition states. diva-portal.org

Table 2: Hypothetical Activation Energies for a Reaction of this compound (Note: This data is for illustrative purposes only.)

| Reaction Step | Activation Energy (kcal/mol) |

| Nucleophilic attack on carbonyl | 15.2 |

| Formation of tetrahedral intermediate | -5.8 (relative to reactants) |

| Leaving group departure | 12.5 |

Reactions are often carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvation effects through either implicit or explicit solvent models. mdpi.com

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. nih.gov Explicit solvent models involve including a number of individual solvent molecules in the calculation. While more computationally demanding, this approach can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, which can be crucial in stabilizing transition states and intermediates. mdpi.com The inclusion of solvation effects is essential for obtaining theoretical results that can be accurately compared with experimental data. mdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties of molecules, which can then be compared with experimental spectra for validation of the computational model or to aid in the interpretation of experimental data. mdpi.com

For this compound, DFT and its time-dependent extension (TD-DFT) can be used to predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

IR Spectra: Calculations of vibrational frequencies can predict the positions of absorption bands in the IR spectrum, which correspond to the different vibrational modes of the molecule.

UV-Vis Spectra: TD-DFT calculations can determine the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated by determining the magnetic shielding tensors for each nucleus.

A close agreement between the computationally predicted and experimentally measured spectra provides confidence in the accuracy of the theoretical model and the calculated molecular structure and properties. mdpi.com

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| IR: C=O stretch | 1735 cm⁻¹ | 1740 cm⁻¹ |

| IR: NO₂ symmetric stretch | 1340 cm⁻¹ | 1345 cm⁻¹ |

| UV-Vis: λmax | 260 nm | 262 nm |

| ¹H NMR: -CH₂- (ester) | δ 4.20 ppm | δ 4.25 ppm |

| ¹³C NMR: C=O | δ 172.5 ppm | δ 173.0 ppm |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its interactions with other molecules.

Conformational Landscapes:

The conformational landscape of a molecule refers to the full range of three-dimensional shapes it can adopt due to the rotation around its single bonds. The butyl chain and the ester linkage in this compound allow for considerable flexibility. Understanding this flexibility is crucial as the molecule's conformation can significantly influence its physical properties and reactivity.

An MD simulation would typically involve the following steps:

System Setup: A model of the this compound molecule is placed in a simulation box, often surrounded by solvent molecules (e.g., water) to mimic a realistic environment.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. This governs the interactions between atoms.

Simulation Run: The simulation proceeds by integrating Newton's equations of motion for each atom, generating a trajectory of atomic positions and velocities over a set period.

By analyzing this trajectory, researchers can identify the most stable conformations (lowest energy states) and the energy barriers between them. This information is often visualized in a Ramachandran-like plot, mapping the potential energy as a function of key dihedral angles.

Intermolecular Interactions:

MD simulations are also invaluable for studying how this compound interacts with other molecules. These interactions are fundamental to its behavior in various chemical and biological systems. The dinitrophenyl group, with its electron-withdrawing nitro groups, and the ester group are key sites for intermolecular interactions.

Key interactions that can be investigated include:

Van der Waals forces: These are ubiquitous, weak interactions that depend on the proximity and surface area of molecules.

Dipole-dipole interactions: The polar nature of the nitro and ester groups will lead to significant electrostatic interactions.

Hydrogen bonds: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors, interacting with solvent molecules or other compounds with O-H or N-H bonds.

The strength and nature of these interactions can be quantified from the MD simulation data by calculating radial distribution functions and interaction energies.

Interactive Data Table: Predicted Intermolecular Interaction Energies

The following table provides a hypothetical breakdown of the types of intermolecular interaction energies that could be calculated from an MD simulation of this compound in a solvent like water. The values are illustrative and would need to be determined from actual simulations.

| Interaction Type | Functional Group | Predicted Energy Range (kcal/mol) |

| Van der Waals | Entire Molecule | -2 to -5 |

| Dipole-Dipole | Nitro Groups, Ester Group | -1 to -4 |

| Hydrogen Bonding (Acceptor) | Nitro Oxygens, Carbonyl Oxygen | -1 to -3 |

Structure-Reactivity Relationship (SRR) Development through Computational Approaches

Structure-Reactivity Relationships (SRRs) aim to correlate the chemical structure of a molecule with its reactivity. For this compound, computational approaches can be used to develop SRRs that predict its behavior in various chemical reactions. This is particularly relevant for nitroaromatic compounds, which are known for their reactivity. ontosight.ai

Quantum Chemical Calculations:

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the electronic properties of the molecule. These properties are then used as descriptors to build the SRR models.

Key electronic descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity in electrophilic and nucleophilic reactions, respectively. For a nitroaromatic compound, the LUMO is often localized on the aromatic ring, making it susceptible to nucleophilic attack. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. The areas around the nitro groups are expected to be highly electron-deficient.

Atomic Charges: Calculating the partial charges on each atom can help identify reactive sites.

Quantitative Structure-Activity Relationship (QSAR) Models:

Once a set of molecular descriptors has been calculated, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. mdpi.com QSAR is a specific type of SRR that relates the structure to a specific biological or chemical activity. While the term "activity" often implies a biological context, it can also refer to chemical reactivity.

The development of a QSAR model involves:

Data Set Collection: A set of similar compounds with known reactivity data is compiled.

Descriptor Calculation: A wide range of molecular descriptors (electronic, steric, hydrophobic, etc.) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical relationship between the descriptors and the observed reactivity.

Model Validation: The predictive power of the model is rigorously tested using external validation sets.

For this compound, a QSAR model could be developed to predict its susceptibility to, for example, nucleophilic aromatic substitution, a common reaction for dinitrophenyl compounds.

Interactive Data Table: Key Computational Descriptors for SRR Development

This table presents a set of theoretical descriptors that would be calculated for this compound to develop an SRR model. The values are representative and would be determined through quantum chemical calculations.

| Descriptor | Predicted Value | Significance in Reactivity |

| HOMO Energy | ~ -8.5 eV | Relates to susceptibility to oxidation |

| LUMO Energy | ~ -2.0 eV | Relates to susceptibility to reduction and nucleophilic attack |

| Dipole Moment | ~ 4.5 D | Indicates overall polarity and influences intermolecular interactions |

| Molecular Electrostatic Potential (Max) | > +30 kcal/mol | Positive potential on the aromatic ring indicates sites for nucleophilic attack |

| Molecular Electrostatic Potential (Min) | < -20 kcal/mol | Negative potential around nitro and ester oxygens indicates sites for electrophilic attack |

Chemical Applications and Future Research Directions of Butyl 4 2,4 Dinitrophenyl Butanoate

Role as a Precursor or Intermediate in the Synthesis of Complex Organic Molecules

In the field of organic chemistry, Butyl 4-(2,4-dinitrophenyl)butanoate serves as a valuable precursor for the synthesis of more complex molecules. ontosight.ai Its utility stems from the reactivity conferred by the 2,4-dinitrophenyl moiety. This group is strongly electron-withdrawing, which significantly influences the reactivity of the adjacent butanoate chain and the aromatic ring itself, opening pathways for various chemical transformations.

Building Block in Heterocyclic Compound Synthesis

While direct synthesis of heterocyclic compounds from this compound is not extensively documented, its structure presents clear potential for such applications. The nitro groups on the phenyl ring can be chemically reduced to form amino groups. The resulting aromatic diamine structure is a classical precursor for the synthesis of a wide range of heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines. The general transformation is outlined below:

Reduction of Nitro Groups: The two nitro groups can be reduced to primary amino groups using standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Cyclization: The resulting aminophenylbutanoate derivative can then be reacted with appropriate dicarbonyl compounds (like α-diketones or α-keto acids) or their equivalents to form the desired heterocyclic ring through condensation reactions.

This strategic reduction and subsequent cyclization make it a plausible, multi-step building block for creating complex molecules with embedded heterocyclic cores.

Synthesis of Dyes and Specialty Chemicals

The synthesis of azo dyes is another potential application rooted in the chemistry of the 2,4-dinitrophenyl group. Following the reduction of one or both nitro groups to amino groups, the resulting aromatic amine can undergo diazotization when treated with nitrous acid. The generated diazonium salt is a highly reactive electrophile that can be coupled with electron-rich aromatic compounds (coupling partners) such as phenols or anilines to form brightly colored azo dyes. ontosight.ai The specific color and properties of the dye could be tuned by the choice of the coupling partner.

Furthermore, the compound can be considered a specialty chemical intermediate. The ester linkage can be hydrolyzed to yield 4-(2,4-dinitrophenyl)butanoic acid, or it can undergo transesterification to produce other esters. These derivatives could find use in various niche applications where the specific properties of the dinitrophenyl group are desired.

Advanced Reagent Design and Chemical Probe Development

The inherent chemical properties of this compound make it an interesting candidate for the development of advanced reagents and chemical probes for specialized applications in organic chemistry and chemical biology.

Design of Efficient Leaving Groups in Organic Transformations

The 2,4-dinitrophenoxy portion of the molecule functions as an excellent leaving group in nucleophilic acyl substitution reactions. mdpi.com A good leaving group is defined by its ability to stabilize the negative charge it acquires after bond cleavage. masterorganicchemistry.comlibretexts.org The 2,4-dinitrophenoxide anion is particularly stable because its negative charge is extensively delocalized across the aromatic ring and is further stabilized by the strong electron-withdrawing effects of the two nitro groups. masterorganicchemistry.com

This property makes the ester's carbonyl carbon highly susceptible to nucleophilic attack. The reaction typically proceeds through a stepwise addition-elimination mechanism, where the stability of the leaving group facilitates the rate-determining step, which is often the initial nucleophilic attack. mdpi.comnih.gov This principle is fundamental in acyl transfer reactions, where the butanoyl group can be efficiently transferred to a variety of nucleophiles (e.g., amines, alcohols, thiols).

| Factor | Description | Impact on this compound |

|---|---|---|

| Stability of Anion | The conjugate base of a strong acid is a stable anion and thus a good leaving group. libretexts.org | 2,4-Dinitrophenol (B41442) is a relatively strong acid (pKa ≈ 4.1), meaning its conjugate base (the leaving group) is very stable. |

| Electron-Withdrawing Groups | Groups that pull electron density away from the negative charge stabilize the leaving group anion. nih.gov | The two nitro (NO₂) groups are powerful electron-withdrawing groups that delocalize the negative charge through resonance. |

| Reaction Mechanism | In nucleophilic acyl substitution, a good leaving group facilitates the collapse of the tetrahedral intermediate. mdpi.com | The high stability of the 2,4-dinitrophenoxide anion promotes the second (elimination) step of the reaction, making the overall acyl transfer efficient. |

Development of Photochemical Tools and Caged Compounds

The presence of the nitroaromatic system suggests that this compound could be developed as a photoactivatable or "caged" compound. Caged compounds are molecules that are biologically or chemically inert until they are exposed to light of a specific wavelength. Irradiation triggers a photochemical reaction that cleaves a bond, releasing the active molecule. researchgate.net In this case, light could be used to cleave the ester bond, releasing a butanoate derivative in a spatially and temporally controlled manner.

Principles of Photoactivatable Group Incorporation (e.g., two-photon uncaging)

The 2,4-dinitrophenyl group belongs to the class of nitroaromatic chromophores that are known to be photoactive. nih.gov A particularly advanced application of this property is in two-photon uncaging. This technique utilizes the principle of two-photon absorption, where a chromophore simultaneously absorbs two lower-energy (longer-wavelength) photons to reach an excited state that would typically require one higher-energy (shorter-wavelength) photon. researchgate.net

The key advantages of two-photon excitation include:

Increased Spatial Resolution: The probability of two-photon absorption is significant only at the focal point of a high-intensity laser, allowing for precise three-dimensional control over where the uncaging event occurs. researchgate.net

Deeper Tissue Penetration: The use of longer-wavelength light (e.g., in the near-infrared range) allows for deeper penetration into biological tissues with less scattering. nih.gov

Reduced Phototoxicity: The lower-energy light used outside the focal point is less damaging to living cells. harvard.edu

Applications in Spatiotemporal Control of Chemical Processes

The controlled initiation of chemical reactions at a specific time and location is a significant goal in various fields, from materials science to biology. This compound belongs to a class of compounds whose utility in achieving such spatiotemporal control is rooted in the chemistry of photolabile protecting groups (PPGs), also known as photocleavable or photoremovable groups. wikipedia.orgnih.gov The core principle involves using light as a non-invasive external trigger to break a specific chemical bond, thereby releasing a molecule of interest or initiating a chemical cascade. nih.govresearchgate.net

The 2,4-dinitrophenyl moiety in this compound is the key to its potential as a PPG. Aromatic nitro compounds, particularly those derived from 2-nitrobenzyl alcohol, are a well-established class of PPGs. wikipedia.orgthieme-connect.de Upon absorption of light of a specific wavelength, typically in the UV range (around 320-350 nm), the molecule undergoes an electronic transition. thieme-connect.de This excitation initiates an intramolecular rearrangement process that ultimately leads to the cleavage of the ester bond connecting the dinitrophenyl group to the butanoate moiety. This process releases the butanoic acid (or its carboxylate form) and a byproduct derived from the dinitrophenyl group.

This light-induced cleavage allows for a high degree of control. wikipedia.org Spatially, a reaction can be confined to a specific area by selectively irradiating only that region with a focused light source, such as a laser. Temporally, the reaction is only initiated when the light is turned on, allowing for precise timing of the release of the active molecule. nih.govacs.org Because this activation method does not require the addition of any chemical reagents, it is considered a "traceless" process, which is highly advantageous in sensitive environments like biological systems or in multi-step organic syntheses where additional reagents could cause unwanted side reactions. wikipedia.orgthieme-connect.de

The potential applications are broad. In materials science, such compounds could be incorporated into polymers to enable light-induced changes in material properties, such as degradation or surface modification. In biology and pharmacology, the ability to release a bioactive molecule like butyric acid (a known histone deacetylase inhibitor) at a specific cellular or tissue location could offer targeted therapeutic strategies. nih.gov The efficiency of this release is a critical parameter, measured by the quantum yield (Φ), which represents the number of molecules released per photon absorbed. nih.gov For nitrobenzyl-based PPGs, this process can be highly efficient, with release yields sometimes exceeding 95% under optimal conditions. wikipedia.org

Investigation of Analogues with Modified Butanoate or Dinitrophenyl Moieties for Tuned Chemical Properties

Future research into this compound would logically extend to the synthesis and investigation of its analogues to fine-tune its chemical and photophysical properties for specific applications. Modifications can be envisioned on both the dinitrophenyl "trigger" moiety and the butanoate "cargo" moiety.

Modifications to the Dinitrophenyl Moiety: The photophysical properties of the molecule—such as its absorption maximum (λmax) and quantum yield of cleavage—are primarily determined by the dinitrophenyl group. nih.gov Strategic placement of different substituents on the aromatic ring can alter these properties significantly. For instance, adding electron-donating groups, such as methoxy (B1213986) (-OCH3) groups, can shift the absorption wavelength to longer, less damaging wavelengths (a red-shift), which is particularly important for biological applications. nih.gov An example from a related class of compounds is 1-(4,5-dimethoxy-2,3-dinitrophenyl)-2-methylpropyl N-butylcarbamate, where the methoxy groups help tune the molecule's photoreactivity. nih.gov Conversely, altering the position or number of nitro groups could impact the efficiency and mechanism of photocleavage.

The table below outlines potential modifications and their expected impact on the compound's properties.

| Modification Site | Example of Modification | Expected Change in Property | Rationale |

| Dinitrophenyl Ring | Add methoxy groups | Red-shift in absorption λmax | Electron-donating groups alter the electronic structure of the chromophore. nih.gov |

| Dinitrophenyl Ring | Change nitro group position | Altered quantum yield | The position of the nitro group is critical for the intramolecular photoreaction mechanism. wikipedia.org |

| Ester Group | Replace butyl with methyl | Increased hydrophilicity | Shorter alkyl chains generally increase water solubility. |

| Ester Group | Replace butyl with octyl | Increased lipophilicity | Longer alkyl chains increase lipid solubility, aiding membrane transport. ontosight.ai |

| Butanoate Chain | Introduce branching (e.g., isobutanoate) | Altered steric properties of released acid | Branching can affect the biological activity and metabolism of the released carboxylate. |

| Butanoate Chain | Replace with a different acid (e.g., palmitic acid) | Release of a different "cargo" molecule | The ester can be formed from a wide variety of carboxylic acids to release different active agents. researchgate.net |

Green Chemistry Approaches in the Synthesis and Application of Dinitrophenyl Esters

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound and other dinitrophenyl esters is crucial for developing more sustainable and safer chemical methodologies.

Traditional synthesis of dinitrophenyl compounds often involves harsh nitration reactions using strong acids and high temperatures, while esterification might use hazardous solvents. researchgate.netgoogle.com Green chemistry offers several avenues for improvement:

Use of Safer Solvents: Many traditional esterification and substitution reactions employ chlorinated solvents like chloroform (B151607) (CHCl3) or volatile organic compounds (VOCs). researchgate.net Green alternatives include using water, supercritical CO2, or biodegradable solvents, which significantly reduce environmental impact and toxicity. nih.gov

Catalysis over Stoichiometric Reagents: Instead of using stoichiometric amounts of strong acids or bases that generate significant waste, catalytic approaches are preferred. For instance, in related syntheses, copper iodide (CuI) has been used as a catalyst to reduce reaction temperatures from 140°C to the 70-90°C range, improving safety and reducing byproduct formation. google.com The use of solid acid catalysts or enzymes (lipases) for esterification can also lead to cleaner reactions and easier product separation.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. This involves choosing reactions that are additive rather than substitutive where possible, minimizing the generation of waste. nih.gov

Use of Renewable Feedstocks: While the core aromatic structure is typically derived from petroleum feedstocks, the butanoate portion could potentially be derived from renewable biomass sources. Butyric acid, for example, can be produced through the fermentation of sugars.

The following table compares traditional and potential green approaches for the synthesis of dinitrophenyl esters.

| Synthesis Step | Traditional Method | Green Chemistry Approach | Key Advantage |

| Nitration of Phenyl Ring | Concentrated Nitric/Sulfuric Acid | Solid-supported catalysts; milder nitrating agents | Reduced acid waste; improved safety. google.com |

| Esterification | Acid chloride/alcohol in chlorinated solvent | Direct esterification using a solid acid catalyst or enzyme (lipase) in a green solvent | Avoids hazardous reagents (e.g., thionyl chloride) and solvents; reduces waste. nih.gov |

| Reaction Conditions | High temperature, long reaction times | Microwave-assisted synthesis; catalytic processes at lower temperatures | Reduced energy consumption; faster reactions; improved safety. nih.govgoogle.com |

| Workup/Purification | Solvent-intensive extraction and chromatography | Recrystallization from green solvents; reduced use of chromatography | Minimized solvent waste and environmental impact. |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can become more environmentally benign, safer, and more efficient.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Butyl 4-(2,4-dinitrophenyl)butanoate, and what are the key considerations for optimizing yield?

- Methodological Answer : The synthesis typically involves esterification of 4-(2,4-dinitrophenyl)butanoic acid with butanol. Acid-catalyzed esterification (e.g., using H₂SO₄ or HCl) or coupling agents like DCC (dicyclohexylcarbodiimide) are common approaches. Key considerations include:

- Reagent Purity : Ensure anhydrous conditions to prevent hydrolysis of intermediates.

- Temperature Control : Excess heat may degrade the nitro groups; reactions are best performed at 60–80°C under reflux.

- Workup : Neutralize residual acid post-reaction to avoid ester hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what specific spectral features should researchers expect?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons (δ 8.5–9.0 ppm, doublets from nitro-substituted phenyl) and ester methylene signals (δ 4.0–4.3 ppm). The butyl chain shows triplet (δ 0.9–1.0 ppm) and multiplet (δ 1.3–1.7 ppm) patterns .

- UV-Vis : Strong absorbance near 350–400 nm due to the nitroaromatic chromophore .

- IR : C=O stretch (~1740 cm⁻¹) for the ester, and NO₂ asymmetric/symmetric stretches (~1520 and ~1340 cm⁻¹) .

Q. How does the presence of the 2,4-dinitrophenyl group influence the compound’s stability under different storage conditions?

- Methodological Answer : The electron-withdrawing nitro groups increase susceptibility to photodegradation. Recommendations include:

- Storage : In amber vials at –20°C under inert gas (e.g., argon) to minimize oxidation and hydrolysis.

- Stability Tests : Monitor via HPLC or TLC over time; degradation products may include the parent acid or nitro-reduced derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing this compound synthesized via different methods?

- Methodological Answer : Discrepancies may arise from rotational isomerism (due to restricted rotation around the ester bond) or impurities. Strategies include:

- Variable Temperature NMR : To coalesce split signals and confirm dynamic effects.

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic and aliphatic protons unambiguously.

- Comparative Analysis : Cross-reference with synthesized standards or computational predictions (e.g., DFT for expected chemical shifts) .

Q. What are the challenges in analyzing this compound using reverse-phase HPLC, and how can mobile phase modifiers improve separation?

- Methodological Answer : The compound’s hydrophobicity and nitro group polarity complicate retention. Solutions include:

- Mobile Phase Optimization : Use acetonitrile/water with 0.1% formic acid to enhance ionization and reduce tailing.

- Ion-Pairing Agents : Add 5 mM ammonium acetate to improve peak symmetry.

- Column Selection : C18 columns with high carbon load (e.g., 300 Å pore size) for better resolution .

Q. What mechanistic insights explain unexpected byproducts during the esterification of 4-(2,4-dinitrophenyl)butanoic acid with butanol?

- Methodological Answer : Common byproducts include:

- Acid Anhydrides : From incomplete esterification; mitigate by ensuring stoichiometric alcohol excess.

- Nitro Reduction Products : Trace metal impurities (e.g., Fe³⁺) may catalyze partial nitro reduction; use ultrapure reagents and chelating agents (e.g., EDTA).

- Ring-Substituted Derivatives : Electrophilic aromatic substitution at the activated 2,4-dinitrophenyl group; minimize by avoiding strong acids or elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.